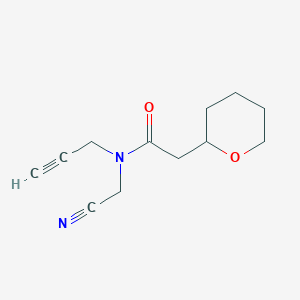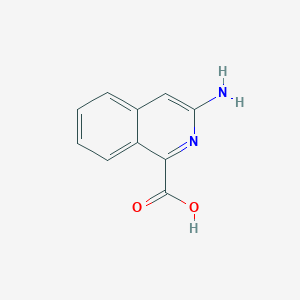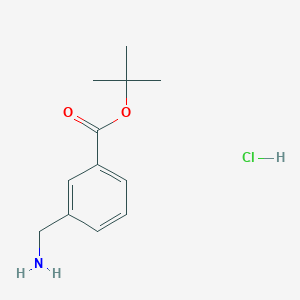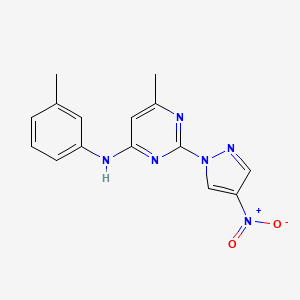![molecular formula C26H23ClN6O2S B2847072 2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536991-58-9](/img/structure/B2847072.png)
2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the amide, amine, carbonyl, azide, and alkyne groups could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the specific functional groups present. These properties could include its density, thermal stability, and detonation performance .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in the field of heterocyclic chemistry often explores the synthesis of complex molecules like triazolopyrimidines due to their potential pharmacological activities. For instance, the synthesis of thiazolopyrimidines and triazolopyrimidines involves multistep chemical reactions that provide insights into the structural complexity and reactivity of these compounds (Haiza et al., 2000). These synthetic routes contribute to the development of novel compounds with potential for further modification and optimization for various applications.
Biological Activity and Applications
Compounds similar to 2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been investigated for their biological activities. For example, triazolopyrimidines have been evaluated for their antimicrobial and antioxidant activities, suggesting potential applications in the development of new antimicrobial agents (Gilava et al., 2020). Furthermore, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products have shown anti-inflammatory and analgesic properties, indicating their relevance in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Evaluation
The synthesis of new thienopyrimidine derivatives and their evaluation for antimicrobial activity highlight the ongoing interest in developing compounds that could serve as potent antimicrobial agents. This research direction is critical in addressing the global challenge of antibiotic resistance and finding new, effective compounds for treating infections (Bhuiyan et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2S/c1-16-22(24(34)30-19-9-6-12-28-14-19)23(17-8-5-10-20(13-17)35-2)33-25(29-16)31-26(32-33)36-15-18-7-3-4-11-21(18)27/h3-14,23H,15H2,1-2H3,(H,30,34)(H,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXQAUVBJSHIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC(=CC=C4)OC)C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2846990.png)
![(2E)-3-(furan-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2846991.png)






![beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat](/img/structure/B2847006.png)
![3-(4-methoxyphenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2847007.png)


